molecular formula C20H18 B14689743 7,12-Dimethyl-7,12-dihydrotetraphene CAS No. 35281-31-3

7,12-Dimethyl-7,12-dihydrotetraphene

Cat. No.: B14689743
CAS No.: 35281-31-3
M. Wt: 258.4 g/mol
InChI Key: IKZWUIRENJYSJP-UHFFFAOYSA-N
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Description

7,12-Dihydro-7,12-dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer and immunotoxicity. This compound is a derivative of benz[a]anthracene and is characterized by the presence of two methyl groups at the 7 and 12 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene typically involves the reaction of benz[a]anthracene with methylating agents. One common method involves the use of lead tetraacetate to introduce the methyl groups at the 7 and 12 positions. The resulting product is then purified through column chromatography and further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene is less common due to its specialized use in research. the methods employed in laboratories can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,12-Dihydro-7,12-dimethylbenz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, and other oxygenated derivatives .

Scientific Research Applications

7,12-Dihydro-7,12-dimethylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,12-Dihydro-7,12-dimethylbenz[a]anthracene is unique due to its specific methylation pattern, which contributes to its potent carcinogenic and immunotoxic effects. Its ability to form DNA adducts and induce mutations makes it a valuable tool in cancer research and toxicology studies .

Properties

CAS No.

35281-31-3

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

7,12-dimethyl-7,12-dihydrobenzo[a]anthracene

InChI

InChI=1S/C20H18/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-14H,1-2H3

InChI Key

IKZWUIRENJYSJP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(C3=CC=CC=C13)C)C4=CC=CC=C4C=C2

Origin of Product

United States

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